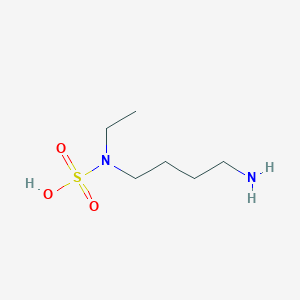

(4-Amino-butyl)-ethyl-sulfamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2O3S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

4-aminobutyl(ethyl)sulfamic acid |

InChI |

InChI=1S/C6H16N2O3S/c1-2-8(12(9,10)11)6-4-3-5-7/h2-7H2,1H3,(H,9,10,11) |

InChI Key |

QRCOKVQJWBWBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCCN)S(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Amino Butyl Ethyl Sulfamic Acid and Analogous Sulfamic Acid Structures

Elucidation of Catalytic Cycles

The catalytic activity of sulfamic acid and its derivatives is primarily attributed to their Brønsted acidic nature. The presence of both an acidic sulfamic acid moiety and a basic amino group in "(4-Amino-butyl)-ethyl-sulfamic acid" suggests it can operate as a bifunctional catalyst, potentially leading to unique and efficient catalytic cycles.

Detailed Studies of Brønsted Acid Catalysis Mechanisms

N-alkylated sulfamic acids have emerged as effective Brønsted acid organocatalysts in various organic transformations, including multicomponent reactions like the Biginelli reaction. researchgate.netscielo.br The catalytic cycle in these reactions generally involves the protonation of a substrate by the sulfamic acid, which enhances its electrophilicity and facilitates subsequent nucleophilic attack.

The catalytic behavior of sulfamic acid derivatives is often associated with the presence of their zwitterionic form in solution. scielo.br For instance, in the case of a thiourea-derived sulfamic acid, 1H NMR studies have indicated that the zwitterionic form can be predominant and is linked to superior catalytic activity. scielo.br This suggests that for "this compound", an intramolecular proton transfer from the acidic sulfamic acid group to the basic amino group could readily occur, forming a zwitterion that plays a key role in the catalytic cycle.

A proposed general catalytic cycle for a Brønsted acid-catalyzed reaction, such as the synthesis of dihydropyrimidinones, is as follows:

Activation: The sulfamic acid catalyst protonates a carbonyl substrate, increasing its electrophilicity.

Nucleophilic Addition: A nucleophile, such as urea (B33335), attacks the activated carbonyl group.

Intermediate Formation: A series of subsequent additions and cyclization steps occur, facilitated by the acidic environment provided by the catalyst.

Product Release and Catalyst Regeneration: The final product is formed, and the sulfamic acid catalyst is regenerated to re-enter the catalytic cycle.

Mechanistic Pathways in Organocatalyzed Transformations

The bifunctional nature of "this compound" allows for more complex and potentially more efficient mechanistic pathways in organocatalyzed transformations. The presence of both an acidic and a basic site within the same molecule can enable a push-pull mechanism, where the basic amino group activates the nucleophile while the acidic sulfamic acid group activates the electrophile simultaneously.

This cooperative catalysis can lead to lower activation barriers and enhanced reaction rates and selectivities. For example, in a Michael addition, the amino group could deprotonate the nucleophile to form a more potent nucleophile, while the sulfamic acid moiety protonates the α,β-unsaturated carbonyl compound, making it more susceptible to attack.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. While no studies have specifically isolated or characterized intermediates in reactions involving "this compound", techniques applied to analogous systems offer insight into how this could be achieved.

In-situ Spectroscopic Analysis of Intermediates

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying reaction mechanisms under real conditions. wiley.comacs.org These methods can provide information on the formation and consumption of intermediates without the need for their isolation.

In-situ NMR Spectroscopy: For sulfamic acid-catalyzed reactions, in-situ NMR can be used to monitor the changes in the chemical shifts of both the catalyst and the reactants, providing evidence for the formation of protonated species and other transient intermediates. wiley.com For example, the appearance of new signals or the shifting of existing signals in the presence of the catalyst and reactants can indicate the formation of a catalyst-substrate complex.

In-situ IR Spectroscopy: In-situ IR spectroscopy is particularly useful for identifying the functional groups of intermediates. acs.org For instance, in a reaction involving a carbonyl compound, the shift in the C=O stretching frequency upon addition of the sulfamic acid catalyst can confirm its protonation.

Isolation and Structural Proof of Transient Species

The isolation of transient intermediates is often challenging due to their inherent instability. However, in some cases, it is possible to trap and characterize these species. For sulfamic acid-catalyzed reactions, this might involve performing the reaction at low temperatures to slow down the reaction rate and allow for the accumulation of an intermediate, which could then be isolated and analyzed by techniques such as X-ray crystallography or mass spectrometry.

Influence of Molecular Structure on Reactivity and Selectivity

The molecular structure of a sulfamic acid catalyst has a profound impact on its reactivity and the selectivity of the reaction it catalyzes. For "this compound", key structural features include the nature of the alkyl substituents and the presence of the amino group.

Studies on a range of N-alkylated sulfamic acids in the Biginelli reaction have shown that the nature of the alkyl group influences the catalytic efficiency. scielo.br For example, catalysts derived from benzylamine (B48309) and butylamine (B146782) have demonstrated high activity. scielo.br This suggests that the electronic and steric properties of the ethyl group in "this compound" will play a role in its catalytic performance.

The presence of the 4-aminobutyl group is arguably the most significant structural feature influencing the reactivity of this specific compound. This amino group can act as an internal base, leading to bifunctional catalysis as discussed earlier. The length of the butyl chain also provides flexibility, which could be important for orienting the catalytic groups correctly to interact with the substrates.

The table below summarizes the catalytic activity of various N-alkylated sulfamic acid derivatives in the Biginelli reaction, highlighting the influence of the substituent on the yield of the product.

Table 1: Catalytic Activity of N-Alkylated Sulfamic Acid Derivatives in the Biginelli Reaction

| Catalyst | N-Substituent | Yield (%) | Reference |

|---|---|---|---|

| NSA 01 | Butyl | Good | scielo.br |

| NSA 04 | Benzyl | ~80 | scielo.br |

| NSA 06 | Chitosan | Modest | scielo.br |

This table is based on data for analogous compounds and is intended to illustrate the effect of N-substitution on catalytic activity.

Impact of N-Alkylation on Acidic Properties and Catalytic Efficiency

The substitution pattern on the nitrogen atom of sulfamic acid profoundly influences its acidity (pKa) and, consequently, its catalytic efficiency. While unsubstituted sulfamic acid is a moderately strong acid, N-alkylation can modulate its electronic and steric properties.

Theoretical studies using density functional theory (DFT) have been employed to predict the acidity of various N-substituted sulfamic acids in both the gas phase and aqueous media. researchgate.net These studies indicate that the pKa values are sensitive to the nature of the substituent. For N-alkylated sulfamic acids, the inductive effect of the alkyl groups and their ability to stabilize the sulfamate (B1201201) anion play a crucial role.

In the case of This compound , the presence of two alkyl groups on the nitrogen atom is expected to influence its acidity. Furthermore, the distal primary amino group in the butyl chain introduces the potential for intramolecular interactions and a second basic site, which could exist in a protonated state depending on the reaction medium's pH. This bifunctionality, where both an acidic sulfamic acid moiety and a basic amino group are present, can lead to a zwitterionic structure. The catalytic behavior of some sulfamic acid derivatives has been associated with the presence of such zwitterions. researchgate.net

The catalytic efficiency of N-alkylated sulfamic acids has been demonstrated in various organic transformations. For instance, N-alkylated sulfamic acids derived from butylamine and benzylamine have shown good to excellent yields as organocatalysts in the Biginelli reaction, a multicomponent condensation for the synthesis of dihydropyrimidinones. researchgate.netscielo.br The efficiency of these catalysts is attributed to their convenient acidity and ease of synthesis. researchgate.netscielo.br For analogous structures, the presence of an amino group can have a positive effect on catalytic activity, especially when it is in proximity to the sulfonic group, as it can participate as an acidic function through its protonated form. mdpi.comresearchgate.net

Table 1: Catalytic Efficiency of Analogous N-Alkylated Sulfamic Acids in the Biginelli Reaction

| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea (B124793) | Yield (%) | Reference |

| N-Butylsulfamic Acid (NSA 01) | Benzaldehyde | Ethyl Acetoacetate | Urea | Good | scielo.br |

| N-Benzylsulfamic Acid (NSA 04) | Benzaldehyde | Ethyl Acetoacetate | Urea | ~80 | scielo.brresearchgate.net |

| Sulfamic Acid/Thiourea-based (NSA 08) | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 80-97 | scielo.brresearchgate.net |

| Silica-bonded N-propyl sulfamic acid | Various | Various | Various | High | mdpi.com |

Note: This table presents data for analogous N-alkylated sulfamic acids to illustrate the impact of N-substitution on catalytic efficiency. Specific data for this compound is not available.

Stereochemical Control in Sulfamic Acid-Catalyzed Reactions

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. Chiral bifunctional catalysts, which possess both an acidic and a basic site within the same molecule, are particularly effective in controlling the stereochemistry of a reaction. researchgate.net They can activate both the electrophile and the nucleophile simultaneously in a well-organized transition state, leading to high levels of enantioselectivity.

This compound possesses the structural motifs of a bifunctional catalyst: a Brønsted acidic sulfamic acid group and a Lewis basic amino group. This architecture suggests its potential for use in asymmetric catalysis, where the two functional groups can cooperatively orient the substrates in a chiral transition state assembly.

The development of bifunctional organocatalysts, such as those combining a thiourea or squaramide hydrogen-bond donor with an amino group, has led to significant advances in asymmetric cycloaddition reactions and other stereoselective transformations. rsc.orgrsc.org These catalysts operate by activating the reactants through hydrogen bonding and Brønsted/Lewis acid-base interactions, thereby creating a chiral environment that directs the stereochemical outcome. For instance, chiral bifunctional sulfide (B99878) catalysts have been successfully applied in enantioselective bromolactonizations. nih.gov

While no specific studies on the stereochemical control exerted by This compound have been reported, its bifunctional nature makes it a candidate for such investigations. The ethyl group and the aminobutyl chain attached to the nitrogen could provide a chiral scaffold if the nitrogen atom becomes a stereocenter upon coordination or if a chiral center is introduced into the alkyl chains. The direct N-alkylation of α-amino acid esters using ruthenium catalysis has been shown to proceed with high retention of stereochemistry, highlighting the importance of catalyst design in preserving chirality. nih.gov

Reaction Kinetics and Rate-Determining Steps

Understanding the kinetics of a catalytic reaction is fundamental to elucidating its mechanism and optimizing reaction conditions. This involves studying the reaction rate's dependence on the concentrations of reactants and the catalyst, as well as determining the activation parameters.

Kinetic Studies of this compound-Mediated Reactions

Currently, there are no published kinetic studies specifically for reactions mediated by This compound . However, kinetic investigations of reactions catalyzed by sulfamic acid and its derivatives provide a framework for what might be expected.

For a bifunctional catalyst like This compound , the kinetic profile of a reaction would likely be complex. The rate law could exhibit a non-linear dependence on the catalyst concentration if the catalyst exists in multiple active forms (e.g., monomeric, dimeric, zwitterionic) or if it participates in multiple steps of the reaction mechanism. The rate-determining step could involve the protonation of a substrate by the sulfamic acid group, the activation of a nucleophile by the amino group, or a concerted step involving both functional groups.

Activation Energy Determinations

The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for a reaction to occur. It provides insight into the transition state's energy and the reaction's sensitivity to temperature.

No experimental or theoretical determinations of the activation energy for reactions catalyzed by This compound are available in the scientific literature. However, activation energies have been determined for other catalytic systems that share some of its structural features. For example, in a study of an enzyme-like acyl transfer catalyzed by a bifunctional organic cage, Eyring analysis revealed a significant enthalpic stabilization of the transition state, corresponding to a rate acceleration of 10⁴ over the background reaction. acs.org The activation free energy for the catalyzed reaction was determined to be +18.6 kcal/mol, with an enthalpy of activation of +6.3 kcal/mol. acs.org

For reactions catalyzed by bifunctional organocatalysts, the activation energy is often lowered compared to the uncatalyzed reaction or a reaction catalyzed by a monofunctional catalyst. This is because the bifunctional catalyst can stabilize the transition state through multiple interactions, providing a lower energy pathway. It is plausible that This compound , acting as a bifunctional catalyst, would similarly lower the activation energy of reactions it catalyzes by simultaneously activating both reacting partners.

Table 2: Representative Activation Parameters for Analogous Catalytic Systems

| Catalytic System | Reaction Type | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| Bifunctional Organic Cage | Acyl Transfer | +18.6 | +6.3 | -41.3 | acs.org |

| Background Reaction (Uncatalyzed) | Acyl Transfer | +24.1 | +13.6 | -35.0 | acs.org |

Note: This table provides data from a study on a bifunctional organic cage to illustrate the concept of activation energy in bifunctional catalysis. This data is not directly related to this compound.

Advanced Spectroscopic and Structural Characterization of 4 Amino Butyl Ethyl Sulfamic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a novel compound like (4-Amino-butyl)-ethyl-sulfamic acid, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in its structural confirmation. This involves assigning each observed signal to a specific nucleus within the molecule.

Complete ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl and butyl groups. The chemical shifts of these signals are influenced by the neighboring atoms. For instance, the methylene (B1212753) protons adjacent to the nitrogen atoms would likely appear at a different frequency compared to the other methylene groups in the butyl chain. Similarly, the methyl and methylene protons of the ethyl group would have characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of these signals would indicate the chemical environment of each carbon atom, distinguishing between carbons bonded to nitrogen, sulfur, or other carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~15 |

| CH₂ (ethyl) | ~3.3 | ~45 |

| CH₂ (butyl, adjacent to NH₂) | ~2.8 | ~40 |

| CH₂ (butyl) | ~1.5-1.7 | ~25-30 |

| CH₂ (butyl, adjacent to N-sulfamic) | ~3.1 | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and within the butyl chain, confirming their respective spin systems. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign the ¹³C signals based on the already assigned proton signals. youtube.com For example, the proton signal of the ethyl's methyl group would correlate with the carbon signal of that same methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it could show a correlation between the ethyl group's methylene protons and the carbon atom of the neighboring nitrogen in the sulfamic acid moiety, thus confirming the N-ethyl linkage. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of a molecule.

Accurate Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured accurate mass with the theoretical exact mass calculated for the proposed molecular formula (C₆H₁₆N₂O₃S), the elemental composition can be confirmed.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org

Loss of small neutral molecules: Fragments corresponding to the loss of parts of the ethyl or butyl chains would be expected.

Cleavage of the N-S bond: Fragmentation of the sulfamic acid moiety could also occur.

By analyzing these fragmentation patterns, the connectivity of the ethyl and butyl groups to the sulfamic acid core can be further corroborated.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

N-H stretching: The primary amine (NH₂) and the secondary amine within the sulfamic acid group would exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. mdpi.com

C-H stretching: The ethyl and butyl groups would show C-H stretching vibrations around 2850-3000 cm⁻¹.

S=O stretching: The sulfonyl group (SO₂) in the sulfamic acid would have strong, characteristic stretching bands.

N-S stretching: The nitrogen-sulfur bond would also have a characteristic stretching frequency. semanticscholar.org

The presence and position of these bands would provide strong evidence for the proposed structure of this compound. The vibrational spectra of sulfamic acid and its derivatives have been studied, and these studies can serve as a basis for interpreting the spectrum of the title compound. semanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its various structural components: the primary amino group (-NH2), the secondary sulfamate (B1201201) group (R-NH-SO3-), and the alkyl chains (-CH2-).

The presence of the sulfamic acid group in its zwitterionic form (+H3N-R-SO3-) is a key feature, which significantly influences the vibrational spectra. researchgate.net The N-H stretching vibrations of the ammonium (B1175870) group (+NH3) typically appear as a broad band in the 3300-2500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the SO3 group are strong and appear in the 1300-1000 cm⁻¹ range. The C-H stretching vibrations from the ethyl and butyl groups are expected just below 3000 cm⁻¹.

Key expected vibrational frequencies are detailed in the table below, based on data from sulfamic acid and its N-alkylated derivatives. xisdxjxsu.asia

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 2800 | N-H stretch (broad) | Primary ammonium (+NH3) |

| ~2960 - 2850 | C-H stretch | Alkyl (butyl, ethyl) |

| ~1620 - 1550 | N-H bend | Primary amine/ammonium |

| ~1465 | C-H bend | CH2 scissoring |

| ~1260 | S=O asymmetric stretch | Sulfamate (SO3) |

| ~1050 | S=O symmetric stretch | Sulfamate (SO3) |

| ~900 | S-N stretch | Sulfamate |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a valuable complement to FTIR, as it provides information on non-polar bonds and symmetric vibrations, which are often weak or inactive in FTIR. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the carbon backbone and the symmetric vibrations of the sulfamate group.

The C-C stretching vibrations within the butyl and ethyl chains would produce distinct signals in the 1100-800 cm⁻¹ region. The symmetric S=O stretching vibration, while also IR-active, often gives a strong and sharp peak in the Raman spectrum. The C-H stretching and bending modes also provide complementary information to the FTIR data. xisdxjxsu.asia Analysis of L-proline added sulphamic acid crystals by FT-Raman has confirmed the presence of vibrational modes with small shifts upon substitution, a principle that applies here. xisdxjxsu.asia

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2940 - 2870 | C-H symmetric/asymmetric stretch | Alkyl (butyl, ethyl) |

| ~1450 | C-H bend | CH2 scissoring |

| ~1300 | C-H wag/twist | CH2 |

| ~1055 | S=O symmetric stretch | Sulfamate (SO3) |

| ~1100 - 1000 | C-C stretch | Alkyl backbone |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for studying the three-dimensional atomic arrangement in crystalline solids.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule within a crystal lattice. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown, for instance, by slow evaporation from a suitable solvent. researchgate.net

The analysis would reveal the exact conformation of the butyl and ethyl chains, the geometry of the sulfamate group, and the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. The parent compound, sulfamic acid, crystallizes in the orthorhombic system. researchgate.netxisdxjxsu.asia It is expected that the introduction of the larger and more flexible (4-amino-butyl)-ethyl substituent would lead to a different crystal system and space group. The determination of the unit cell parameters is a primary result of this technique. nih.gov

Table 3: Reference Crystallographic Data for Sulfamic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netxisdxjxsu.asia |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 8.078 | researchgate.net |

| b (Å) | 8.116 | researchgate.net |

| c (Å) | 9.268 | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. xisdxjxsu.asia This technique is essential for confirming the identity of the synthesized this compound and assessing its phase purity.

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes (identified by Miller indices). By comparing the experimental pattern to a reference pattern (either calculated from SCXRD data or from a standard database), one can confirm the material's identity. The absence of peaks from starting materials or other crystalline impurities would confirm the purity of the sample. Studies on various doped and substituted sulfamic acids routinely use PXRD to confirm the successful formation of the desired crystalline structure. researchgate.netxisdxjxsu.asia

Table 4: Illustrative PXRD Data Representation

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| (example) 15.2 | 5.82 | 85 |

| (example) 20.5 | 4.33 | 100 |

| (example) 25.8 | 3.45 | 60 |

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS would provide invaluable information, especially if it were functionalized or attached to a surface.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

For this compound, XPS would be expected to detect signals for Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p). High-resolution scans of each peak would allow for the deconvolution of different chemical states. For instance:

N 1s: The spectrum would distinguish between the nitrogen in the primary amine (or ammonium) group and the nitrogen in the sulfamate group, which would have slightly different binding energies.

S 2p: The binding energy of the S 2p peak would confirm the +6 oxidation state of sulfur in the sulfamate group.

C 1s: The C 1s signal could be deconvoluted into components representing C-C/C-H bonds and the C-N bond.

O 1s: The O 1s peak would correspond to the oxygen atoms in the S=O bonds.

Table 5: Predicted XPS Binding Energies for this compound

| Element (Orbital) | Predicted Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| S 2p | ~168-170 | S(VI) in R-SO3⁻ |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-N |

| N 1s | ~400.0 | C-NH-S (Sulfamate) |

| N 1s | ~401.5 | C-NH₂ / C-NH₃⁺ (Amine/Ammonium) |

Thermal Analysis Techniques

Thermogravimetry (TG) and Differential Thermal Gravimetry (DTG) for Thermal Stability and Decomposition Studies

Thermogravimetry (TG) and its derivative, Differential Thermal Gravimetry (DTG), are fundamental techniques used to investigate the thermal stability and decomposition profile of this compound. TG analysis measures the change in mass of a sample as it is heated at a constant rate, while DTG provides the rate of mass change, allowing for the precise determination of decomposition temperatures.

While specific thermogravimetric data for this compound is not extensively available in publicly accessible literature, the thermal behavior of related sulfamic acid derivatives and aminobenzoic acids can provide a comparative framework. For instance, studies on other solid acids containing sulfonic acid groups, such as carbamoylsulfamic acid, have demonstrated good thermal stability, with significant weight loss occurring at temperatures above 498°C. researchgate.net

In a typical TG analysis of a compound like this compound, one would expect to observe distinct mass loss steps corresponding to the cleavage of different functional groups. The initial decomposition might involve the loss of the amino-butyl group, followed by the degradation of the ethyl-sulfamic acid moiety at higher temperatures. The DTG curve would show peaks at the temperatures where the rate of mass loss is at its maximum, indicating the primary decomposition stages.

For comparative purposes, the thermal decomposition of similar compounds often occurs in multiple stages. For example, the thermal analysis of 4-aminosalicylic acid shows a two-stage mass loss, with the initial decomposition occurring near its melting point. researchgate.net Similarly, acetylsalicylic acid decomposes in two distinct steps, which have been identified as the loss of acetic acid followed by the decomposition of the remaining phenolic structure. netzsch.com

A hypothetical thermal decomposition profile for this compound is presented in the data table below. This table illustrates the type of data that would be generated from TG and DTG experiments, including the temperature ranges of decomposition, the percentage of weight loss at each stage, and the corresponding molecular fragments that are likely lost.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak Temperature (°C) | Probable Lost Fragment |

| 1 | 150 - 250 | 35 - 45 | ~220 | Butylamine (B146782) |

| 2 | 250 - 400 | 25 - 35 | ~350 | Sulfur oxides (SO₂, SO₃) |

| 3 | > 400 | 10 - 20 | >450 | Ethyl group and residual carbon |

Theoretical and Computational Chemistry Studies of 4 Amino Butyl Ethyl Sulfamic Acid

Ab Initio and Post-Hartree-Fock Methods

Computational Studies of Reaction Intermediates and Transition States

Further research and publication in the field of computational chemistry would be required to provide the detailed theoretical analysis of (4-Amino-butyl)-ethyl-sulfamic acid as requested.

Acidity and Basicity Predictions

The molecule this compound possesses two ionizable sites: the acidic proton on the sulfamic acid nitrogen and the basic primary amino group at the terminus of the butyl chain. In solution, it is expected to exist predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated sulfamate (B1201201) group (-SO3-). Computational methods are essential for predicting the acidity (pKa) of the N-H proton and the protonated amino group.

The calculation of pKa values is a cornerstone of computational chemistry, typically approached using thermodynamic cycles that dissect the deprotonation process into gas-phase and solvation steps. rutgers.edu

Gas-Phase Acidity/Basicity: In the gas phase, the intrinsic acidity is calculated as the Gibbs free energy change (ΔG_gas) for the deprotonation reaction. This calculation provides a baseline understanding of the molecule's inherent properties without solvent influence. For this compound, this would involve separate calculations for the loss of a proton from the sulfamic acid nitrogen and the protonation of the terminal amino group.

Solvation Free Energy: The significant difference between gas-phase acidity and solution-phase pKa arises from the substantial free energy of solvation (ΔG_solv) of the ions produced upon dissociation. rutgers.edu For a zwitterionic molecule like this, solvation plays a critical role in stabilizing the charged centers.

Thermodynamic Cycles: A common approach to calculate the pKa in solution involves the cycle shown below. The pKa is derived from the free energy change of the reaction in solution (ΔG_aq), which is itself calculated using the gas-phase energy and the solvation free energies of the acid, its conjugate base, and the proton.

Figure 1: Thermodynamic Cycle for pKa Calculation

Source: Adapted from principles described in computational chemistry literature. rutgers.eduyoutube.com

Alternatively, isodesmic reactions, which use a reference molecule with a known experimental pKa, can provide more accurate predictions by facilitating the cancellation of systematic errors in calculations. acs.org

The pKa values of this compound are influenced by its specific structural components.

N-substitution Effects: The ethyl group attached to the sulfamic acid nitrogen is an electron-donating group. Compared to unsubstituted sulfamic acid, this N-alkylation is expected to slightly increase the pKa of the sulfamic acid group, making it a weaker acid. This is because the electron-donating nature of the ethyl group destabilizes the resulting negative charge on the nitrogen upon deprotonation. Conversely, this same substitution would increase the basicity of the nitrogen atom. researchgate.net

Alkyl Chain Length: The four-carbon butyl chain acts primarily as a spacer between the two functional groups. Its length and flexibility influence the through-space electrostatic interactions between the ammonium (B1175870) and sulfamate groups. While the inductive effect of the butyl chain on the acidity and basicity is minor compared to the immediate substituents, its conformational freedom can impact the stability of the zwitterionic form and its hydration shell. Studies on α-amino acids with varying alkyl chain lengths show that while the effect on pKa is not drastic, it is measurable and can be computationally modeled. nih.gov

Table 1: Predicted Trends in Acidity and Basicity Based on Structural Features

| Structural Feature | Effect on Sulfamic Acid Acidity (pKa₁) | Effect on Amino Group Basicity (pKa₂) | Rationale |

| Ethyl Group (N-substitution) | Increase (Weaker Acid) | Increase (Stronger Base) | Electron-donating inductive effect destabilizes the conjugate base and stabilizes the protonated amine. |

| Butyl Chain (Length) | Minor Decrease | Minor Decrease | Weak electron-donating effect and spatial separation of charged centers. |

This table illustrates expected chemical trends based on established principles of physical organic chemistry and computational studies on related molecules. researchgate.netnih.gov

Solvation Models and Their Effects on Electronic Structure and Reactivity

Accurate modeling of solvation is paramount for predicting the properties of zwitterionic compounds like this compound. Computational chemists employ a range of solvation models to capture the profound influence of the solvent (typically water) on molecular structure and reactivity.

Continuum models are a computationally efficient way to simulate solvent effects. chemrxiv.org They treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule.

How They Work: The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This electrostatic interaction is the primary mechanism by which these models account for solvation.

Common Models:

PCM (Polarizable Continuum Model): A widely used family of models. youtube.com

IEFPCM (Integral Equation Formalism PCM): A popular and robust implementation available in many quantum chemistry software packages. youtube.com

CPCM (Conductor-like PCM): A variation that simplifies the calculation of the reaction field.

SMD (Solvation Model based on Density): A universal solvation model that includes corrections for cavitation, dispersion, and solvent structure, often providing highly accurate solvation free energies. acs.org

For this compound, these models are crucial for stabilizing the zwitterionic state over the neutral form in simulated aqueous solution, which is essential for accurate pKa prediction and conformational analysis.

While continuum models capture bulk solvent effects, they miss the specific, short-range interactions like hydrogen bonding. Explicit solvent models address this by including individual solvent molecules in the calculation.

Hybrid Models: A common and powerful approach is to use a hybrid (or cluster-continuum) model where one or more solvent molecules are explicitly placed around key functional groups (the -NH3+ and -SO3- groups) while the rest of the solvent is treated as a continuum. nih.gov This captures the critical first solvation shell interactions. For this compound, explicit water molecules would form strong hydrogen bonds with both the protonated amine and the sulfamate group, an effect that significantly impacts the molecule's electronic structure and stability. mpg.denih.gov The inclusion of explicit solvent molecules is often necessary to achieve high accuracy in pKa calculations for molecules with strong hydrogen-bonding sites. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and non-covalent interactions. nih.gov For a flexible molecule like this compound, MD is an invaluable tool.

Conformational Analysis: The butyl and ethyl chains are not rigid. Rotations around the C-C and C-N single bonds lead to a vast landscape of possible conformations. MD simulations can explore this landscape to identify low-energy, stable conformers and the transition barriers between them. This is analogous to conformational studies performed on taurine (B1682933) (2-aminoethanesulfonic acid), a structurally related amino sulfonic acid, which have identified preferred conformations stabilized by intramolecular hydrogen bonds in the gas phase. nih.gov In solution, the interactions with water would dictate the preferred shapes.

Intermolecular Interactions: By simulating the molecule in a box of explicit water molecules, MD can provide a detailed picture of the hydration shell. uky.edu It can reveal:

The number of water molecules in the first and second solvation shells around the -NH3+ and -SO3- groups.

The average lifetime and geometry of hydrogen bonds between the solute and water.

How the flexible alkyl chains interact with water, potentially exhibiting hydrophobic collapse in certain conformations.

These simulations are critical for understanding how the molecule interacts with its environment, which underpins its macroscopic properties.

Table 2: Application of Computational Methods to this compound

| Computational Method | Key Application | Expected Insights for the Compound |

| DFT with Continuum Solvation (e.g., SMD) | pKa Prediction | Calculation of acidity of the sulfamic acid N-H and basicity of the terminal amine in aqueous solution. |

| DFT with Hybrid Solvation (Explicit + Continuum) | High-Accuracy pKa Prediction | Refined pKa values by modeling specific hydrogen bonds between water and the ionic functional groups. |

| Molecular Dynamics (MD) with Explicit Solvent | Conformational Sampling & Solvation Structure | Identification of dominant conformers of the butyl chain; detailed analysis of the water structure around the zwitterionic headgroup. |

This table summarizes the application of the discussed theoretical methods to the target molecule.

Analysis of Flexible Chains and Torsional Barriers

Computational studies on analogous molecules like butylamine (B146782) provide insight into the torsional barriers of the flexible chain in this compound. For instance, the conformational isomerism around the central bond in butane (B89635), a purely hydrocarbon analog, is more complex than in ethane (B1197151) due to the presence of two methyl groups. The most stable conformation is the anti conformation, where the methyl groups are positioned at a dihedral angle of 180°. The gauche conformation, with a dihedral angle of 60°, is higher in energy by approximately 0.9 kcal/mol due to steric repulsion between the methyl groups. pharmacy180.com The energy barrier for rotation from the anti to the eclipsed conformation is about 4.5 kcal/mol. pharmacy180.com

In the case of butylamine, the presence of the amino group introduces additional complexity. Computational analyses have been performed to enumerate the conformational isomers of various alkylamines. For butylcarbamic acid, a derivative of butylamine, a significant number of local minima on the potential energy surface have been identified, highlighting the conformational complexity. missouri.edu The relative energies of these conformers are influenced by both steric and stereoelectronic effects.

The torsional barriers along the C-C bonds in the butyl chain of this compound are expected to be of a similar magnitude to those in butane and butylamine. These barriers dictate the equilibrium between different staggered and eclipsed conformations, with staggered conformations being energetically favored. The flexibility of this chain allows the molecule to adopt various spatial arrangements, which can be crucial for its interactions with other molecules.

| Molecule | Rotation Around Bond | Conformation Change | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Butane | C2-C3 | gauche to anti | ~0.9 |

| Butane | C2-C3 | anti to eclipsed | ~4.5 |

Hydrogen Bonding Networks and Zwitterionic State Characterization

The presence of both an acidic sulfamic acid group and a basic amino group in this compound strongly suggests the likelihood of forming a zwitterion, a molecule with both positive and negative charges, resulting in a net neutral charge. This phenomenon is well-documented in amino acids.

Computational studies on γ-aminobutyric acid (GABA), a close structural analog of the aminobutyl portion of the target molecule, provide significant insights. In the gas phase, the neutral form of GABA is more stable than the zwitterionic form. acs.org However, in aqueous solution, the zwitterionic structure becomes dominant. acs.orgresearchgate.net The stabilization of the zwitterion in solution is achieved through interactions with solvent molecules. Both explicit interactions with water molecules and long-range dielectric effects preferentially stabilize the zwitterionic form over the neutral form. researchgate.net

Theoretical investigations into the microsolvation of taurine, another relevant analog, show that with an increasing number of water molecules, a proton transfer from the hydroxyl group to the nitrogen atom occurs, leading to the formation of a zwitterionic complex. nih.gov This indicates that the presence of a few water molecules can be sufficient to stabilize the zwitterionic form.

Hydrogen bonding plays a critical role in the structure and stability of these molecules. In the zwitterionic state, the ammonium group (NH3+) can act as a hydrogen bond donor, while the sulfonate group (SO3-) can act as a hydrogen bond acceptor. Intramolecular hydrogen bonding between the two charged ends of the molecule is possible, leading to folded conformations. However, studies on GABA suggest that extended zwitterionic conformations are more stable in solution than folded ones. researchgate.net

Furthermore, intermolecular hydrogen bonds with solvent molecules, particularly water, are crucial for stabilizing the zwitterionic state. The strong hydrogen-bonded network of water molecules around the amino group of taurine, for instance, contributes to the stabilization of its native form. nih.gov The sulfonate group is surrounded by water molecules with weaker hydrogen bonds. nih.gov

| Condition | More Stable Form | Key Stabilizing Factor |

|---|---|---|

| Gas Phase | Neutral | Inherent electronic structure |

| Aqueous Solution | Zwitterionic | Solvation by water molecules |

Advanced Analytical Methodologies and Derivatization Strategies for 4 Amino Butyl Ethyl Sulfamic Acid

Chromatographic Separation Techniques

Chromatographic methods provide the foundational framework for the separation of (4-Amino-butyl)-ethyl-sulfamic acid from complex sample matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. researchgate.netpsu.edu Method development focuses on manipulating the stationary and mobile phases to achieve adequate retention and separation.

Given the zwitterionic nature of the analyte at certain pH values and its high polarity, several HPLC modes can be considered:

Reversed-Phase (RP) HPLC: Standard C18 or C8 columns are generally unsuitable for retaining the highly polar, underivatized molecule. However, RP-HPLC becomes the method of choice following a pre-column derivatization step that converts the polar analyte into a more hydrophobic derivative. psu.edu This approach not only improves retention but also facilitates detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar and water-soluble compounds. It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. dundee.ac.uk This technique can retain the underivatized this compound, making it suitable for coupling with mass spectrometry.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer another powerful option. A mixed-mode anion-exchange column can effectively retain the analyte via the negatively charged sulfamic acid group. sielc.com The retention can be finely tuned by adjusting the concentration and pH of the buffer in the mobile phase. sielc.com

Optimization of an HPLC method involves the systematic adjustment of parameters such as mobile phase composition (organic solvent ratio, buffer pH, and concentration) and column temperature to achieve optimal resolution, peak shape, and analysis time.

Table 1: Exemplar HPLC Parameters for the Analysis of this compound

| Parameter | HILIC Method (Underivatized) | Reversed-Phase Method (Derivatized) |

|---|---|---|

| Column | Polymer-based HILIC Column (e.g., Shodex ODP2 HP-2D) | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate, pH 3.2 | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic (e.g., 90% B) or Gradient Elution | Gradient from 30% to 90% B over 20 min |

| Flow Rate | 0.2 - 0.5 mL/min | 1.0 mL/min |

| Column Temperature | 40 °C | 35 °C |

| Detection | MS, ELSD, CAD | Fluorescence or UV-Vis (post-derivatization) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) offers high resolution but is restricted to thermally stable and volatile compounds. nih.gov Direct analysis of this compound is impossible due to its high polarity, low volatility, and thermal lability. sigmaaldrich.com Therefore, a crucial and mandatory derivatization step is required to convert both the secondary amine and the sulfamic acid functional groups into non-polar, volatile derivatives. sigmaaldrich.comjfda-online.com

Common derivatization strategies for GC analysis include:

Silylation: This is a widely used technique where active hydrogens in the amine and sulfamic acid groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comphenomenex.blog Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com The resulting silylated derivatives are significantly more volatile and thermally stable. phenomenex.blog

Alkylation/Esterification: This two-part strategy involves first acylating the amine group and then esterifying the sulfamic acid group. For instance, the amine can be reacted with an alkyl chloroformate, followed by esterification of the sulfamic acid with an alcohol in the presence of an acid catalyst or with a reagent like methyl iodide. nih.govgcms.cz

The GC separation is typically performed on low-polarity capillary columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-1). actascientific.com The temperature program is optimized to ensure the separation of the derivatized analyte from reagent byproducts and other matrix components.

Pre-column and Post-column Derivatization for Enhanced Detection

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound. besjournal.com For this compound, it serves two primary purposes: to increase volatility for GC analysis and to introduce a chromophoric or fluorophoric tag for sensitive UV-Vis or fluorescence detection in HPLC. psu.edubesjournal.com This can be performed before the analyte enters the column (pre-column) or after separation (post-column). besjournal.com

Derivatization of Amino and Sulfamic Acid Functional Groups

Amino Group Derivatization: The secondary amine in the target molecule can be derivatized using several reagents. Unlike primary amines, it will not react with o-phthalaldehyde (B127526) (OPA) alone. besjournal.com Suitable reagents include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives.

Dansyl Chloride (DNS-Cl): Reacts with amines to produce stable, fluorescent derivatives.

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F): These reagents form intensely colored and fluorescent products, enabling high-sensitivity detection. researchgate.netjst.go.jpcolostate.edu

Sulfamic Acid Group Derivatization: This functional group must be derivatized for GC analysis to reduce polarity and increase volatility.

Silylation: Reagents like BSTFA or MTBSTFA effectively convert the acidic proton of the sulfamic acid group into a silyl (B83357) ester. phenomenex.blognih.gov

Esterification: This can be achieved using reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF₃ in methanol). nih.govyoutube.com A specific method developed for the related compound taurine (B1682933) involves esterification using methyl iodide. nih.gov

For GC analysis, a comprehensive derivatization must address both functional groups simultaneously or sequentially. A common approach is a two-step reaction involving methoximation followed by silylation to produce stable derivatives. acs.org

Optimization of Derivatization Reaction Conditions (e.g., molar excess of reagent, pH, temperature, reaction time)

The efficiency and reproducibility of any derivatization reaction depend heavily on carefully controlled conditions. Optimization is a critical step in method development to ensure the reaction goes to completion and minimizes the formation of byproducts. sci-hub.se

Key parameters to optimize include:

pH: The pH of the reaction medium is crucial, especially for amine derivatization. Most reactions with reagents like NBD-Cl, Dansyl Chloride, or FMOC-Cl proceed optimally under alkaline conditions (pH 9-11) to ensure the amine is in its nucleophilic, unprotonated state. researchgate.net

Temperature: Reaction rates are temperature-dependent. Some reactions proceed rapidly at room temperature, while others require heating to ensure completion within a reasonable timeframe. For example, derivatization with NBD-F can be completed in 3 minutes at 70°C, while silylation with MTBSTFA for GC analysis might require heating at 100°C for several hours. sigmaaldrich.comjst.go.jp

Reaction Time: The time must be sufficient for the reaction to reach maximum yield but not so long as to cause degradation of the analyte or derivative. sci-hub.se

Molar Excess of Reagent: A significant molar excess of the derivatizing reagent is typically used to drive the reaction to completion according to Le Châtelier's principle. However, an excessive amount can lead to interfering peaks in the chromatogram and must be optimized.

Table 2: Optimization of Reaction Conditions for Derivatization

| Parameter | Typical Range | Rationale and Considerations |

|---|---|---|

| Reaction Temperature | 25 °C - 100 °C | Higher temperatures increase reaction rates but can risk degradation of the analyte or derivative. Must be empirically determined. sigmaaldrich.comjst.go.jp |

| Reaction Time | 1 min - 4 hours | Should be optimized to achieve maximum yield while minimizing side-product formation. sigmaaldrich.comjst.go.jp |

| pH | 8.0 - 11.0 (for amine derivatization) | Maintains the amine group in a deprotonated, nucleophilic state for reaction with electrophilic reagents. researchgate.net |

| Molar Excess of Reagent | 10x to 100x | Ensures the reaction proceeds to completion. Excess reagent may need to be removed or separated chromatographically. |

| Solvent | Acetonitrile, Pyridine (B92270), Borate Buffer | Must be compatible with the reagent and analyte. Aprotic solvents are required for silylation to prevent reaction with water. phenomenex.blog |

Detection Methods in Chromatography

The choice of detector is determined by the analyte's properties, the required sensitivity, and whether derivatization was performed. Since this compound lacks a native chromophore, direct UV-Vis detection at standard wavelengths is impractical. besjournal.com

UV-Visible and Fluorescence Detection: These are the most common detection methods following derivatization. By tagging the molecule with a reagent like Dansyl Chloride, NBD-F, or FMOC-Cl, the resulting derivative can be detected with high sensitivity and selectivity by a fluorescence detector (FLD) or with good sensitivity by a UV-Vis detector. researchgate.netdundee.ac.ukjst.go.jp

Mass Spectrometry (MS): This is a universal and highly specific detector that can be coupled with both HPLC and GC (LC-MS, GC-MS). nih.gov It does not require the analyte to have a chromophore. For LC-MS, it allows for the detection of the underivatized molecule, often using HILIC for separation. dundee.ac.uk For GC-MS, it is essential for identifying and quantifying the volatile derivatives formed. Tandem mass spectrometry (MS/MS) provides even greater selectivity and is the gold standard for trace analysis in complex matrices. colostate.edu

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are "universal" detectors for HPLC that can detect any non-volatile analyte. sielc.com The response is independent of the analyte's optical properties. They are excellent alternatives to MS for quantifying the underivatized compound when derivatization is not desired and MS is unavailable. sielc.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| OPA | o-Phthalaldehyde |

| FMOC-Cl | 9-fluorenylmethyl chloroformate |

| DNS-Cl | Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) |

| NBD-Cl | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole |

| NBD-F | 4-fluoro-7-nitrobenzofurazan |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide |

| Taurine | 2-aminoethanesulfonic acid |

Spectrofluorimetric Detection for Fluorescent Derivatives

Spectrofluorimetric detection offers higher sensitivity and selectivity compared to spectrophotometry. ulab360.com This technique requires the introduction of a fluorophore into the this compound molecule through derivatization.

Several fluorescent labeling reagents are available for primary amines. tcichemicals.com One of the most common is 4-fluoro-7-nitrobenzofurazan (NBD-F), which reacts with the amino group to form a highly fluorescent derivative. besjournal.com For instance, the derivatization of taurine, a structurally related aminosulfonic acid, with NBD-F yields a product with excitation and emission maxima at approximately 470 nm and 530 nm, respectively. besjournal.com Another widely used reagent is o-phthalaldehyde (OPA) in the presence of a thiol, which forms a fluorescent isoindole derivative. jasco-global.com Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are other classic reagents that could be employed to create highly fluorescent derivatives of this compound. nih.gov

The selection of the fluorescent tag depends on factors such as the desired excitation and emission wavelengths, quantum yield, and the stability of the resulting derivative.

Table 2: Potential Fluorescent Derivatizing Reagents for this compound

| Derivatizing Reagent | Resulting Fluorophore | Typical Excitation λ (nm) | Typical Emission λ (nm) |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | NBD-amine | ~470 | ~530 |

| o-Phthalaldehyde (OPA)/Thiol | Isoindole derivative | ~340 | ~455 |

| Dansyl Chloride | Dansyl-amine | ~335 | ~520 |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-amine | ~265 | ~315 |

Note: The specific excitation and emission wavelengths can be influenced by the solvent environment.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for High Sensitivity and Specificity

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), provides exceptional sensitivity and specificity for the analysis of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte. nih.gov

For LC-MS analysis, this compound can often be analyzed without derivatization, relying on its protonated or deprotonated molecular ion. In positive ion mode, the molecule would likely be observed as [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high resolution and mass accuracy of modern mass spectrometers allow for confident identification based on the measured mass-to-charge ratio (m/z).

Tandem MS (MS/MS) involves the selection of the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are specific to the structure of the molecule and can be used for highly selective quantification in complex matrices using techniques like selected reaction monitoring (SRM). For instance, in the analysis of taurine, a common fragmentation in negative ion mode is the loss of the aminoethyl group to yield the SO₃⁻ fragment at m/z 80. researchgate.net A similar fragmentation pathway could be anticipated for this compound.

Quantitative Analysis and Validation

The development of a reliable analytical method requires thorough validation to ensure its accuracy, precision, and robustness.

Development of Calibration Curves and Determination of Linear Range

A calibration curve is established by analyzing a series of standard solutions of this compound at known concentrations. The response of the analytical instrument (e.g., absorbance, fluorescence intensity, or peak area in chromatography) is plotted against the concentration of the analyte. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. The linear range is the concentration range over which the instrumental response is directly proportional to the analyte concentration. For example, in the HPLC analysis of taurine, linear ranges of 20 to 60 µg/ml have been reported. ajpsonline.com

Assessment of Detection Limits and Quantification Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are crucial parameters for assessing the sensitivity of the method. For instance, in the LC-MS/MS analysis of similar compounds, LODs can be in the low ng/mL range. google.com For taurine analysis using HPLC with fluorescence detection, LOD and LOQ values as low as 0.001 µg/mL and 0.005 µg/mL have been achieved, respectively. researchgate.net

Table 3: Hypothetical Method Validation Parameters for this compound Analysis

| Analytical Technique | Parameter | Typical Value |

| HPLC-UV (derivatized) | Linear Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | |

| LOD | ~0.1 µg/mL | |

| LOQ | ~0.3 µg/mL | |

| HPLC-Fluorescence (derivatized) | Linear Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | |

| LOD | ~2 ng/mL | |

| LOQ | ~7 ng/mL | |

| LC-MS/MS | Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | |

| LOD | ~0.2 ng/mL | |

| LOQ | ~0.6 ng/mL |

Note: These values are illustrative and would need to be experimentally determined for a specific validated method.

Evaluation of Repeatability, Reproducibility, and Recovery Rates

The precision of an analytical method is evaluated in terms of repeatability (intra-day precision) and reproducibility (inter-day precision). This is typically expressed as the relative standard deviation (RSD) of replicate measurements. Acceptable RSD values are generally below 5-15%, depending on the concentration level and regulatory guidelines.

Accuracy is assessed by determining the recovery of the analyte from a spiked sample. A known amount of this compound is added to a sample matrix, and the analytical method is used to measure the concentration. The recovery is calculated as the percentage of the measured amount relative to the added amount. Recovery rates between 80% and 120% are generally considered acceptable. For example, in the analysis of sulfonamides, recovery rates between 85% and 115% have been reported. researchgate.net

By systematically applying these advanced analytical methodologies and conducting thorough validation, it is possible to develop reliable and sensitive methods for the quantitative determination of this compound in various samples.

Advanced Derivatization Techniques

Advanced derivatization techniques are instrumental in enhancing the analytical detection and quantification of specific compounds, particularly in complex matrices. For this compound, these methods can be employed to introduce moieties that improve chromatographic separation, increase mass spectrometric sensitivity, and enable specialized analyses such as the determination of enantiomeric purity and comparative quantitative studies.

Chiral Derivatization for Enantiomeric Purity Analysis (if applicable)

The necessity of chiral derivatization for this compound would be contingent on the existence of stereoisomers. Should a chiral center be present in the molecule, for instance through substitution on the ethyl or butyl chains, the separation and quantification of the individual enantiomers would be crucial for understanding its biological activity and ensuring the quality of pharmaceutical products. nih.gov Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation by standard chromatographic techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.gov

A common strategy for compounds containing primary or secondary amine groups, such as the amino group in this compound, is the use of chiral reagents that react with the amine to form stable diastereomeric derivatives. One such widely used CDA is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with amines to produce highly fluorescent derivatives that are readily separable. nih.gov

Hypothetical Research Application:

A research study could aim to determine the enantiomeric purity of a synthesized batch of a chiral variant of this compound. The methodology would involve the derivatization of the compound with a chiral agent, followed by chromatographic separation and detection.

Methodology: The analytical approach would involve derivatizing the sample with a chiral agent and subsequent analysis by a suitable chromatographic method. For instance, derivatization with R(−)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole could be employed for the analysis of the amine functionality. nih.gov The resulting diastereomers could then be separated using reversed-phase HPLC. nih.gov

Table 1: Illustrative Data for Chiral Derivatization and HPLC Analysis

| Parameter | Value / Condition |

| Chiral Derivatizing Agent | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) |

| Reaction Conditions | Borate buffer (pH 8.5), room temperature, 30 min |

| Chromatographic Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detection | Fluorescence (Excitation: 260 nm, Emission: 315 nm) |

| Expected Outcome | Baseline separation of the two diastereomeric peaks |

The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers, providing a quantitative measure of the enantiomeric purity.

Stable Isotope-Coded Derivatization for Comparative Studies

Stable isotope-coded derivatization is a powerful technique for accurate relative and absolute quantification in mass spectrometry (MS). This approach involves labeling one sample with a light (containing naturally abundant isotopes) derivatizing reagent and another sample with a heavy (containing stable isotopes like ²H, ¹³C, or ¹⁵N) version of the same reagent. chempep.com The samples are then mixed and analyzed together by MS. The chemically identical light and heavy derivatives co-elute during chromatography but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light-labeled analytes provides precise relative quantification. nih.gov

For this compound, the primary amino group is an ideal target for derivatization. Reagents such as ethyl chloroformate (ECF) can be used for this purpose. nih.gov ECF reacts with both amino and carboxylic acid groups, though in this case, it would primarily target the amine. nih.gov

Research Application:

A comparative study could be designed to investigate the effect of a particular treatment on the cellular uptake or metabolism of this compound.

Methodology: Control cells would be treated with a vehicle, while another set of cells would be treated with the experimental compound. After incubation, the cells would be lysed, and the extracts containing this compound would be derivatized. The control sample would be reacted with light ethyl chloroformate, and the treated sample with ¹³C-labeled ethyl chloroformate. The samples would then be combined and analyzed by liquid chromatography-mass spectrometry (LC-MS).

Table 2: Example Reagents and Expected Mass Shifts for Stable Isotope Derivatization

| Reagent | Isotopic Label | Mass Difference (Da) |

| Ethyl Chloroformate | ¹²C (Light) | 0 |

| Ethyl Chloroformate | ¹³C₂ (Heavy) | +2 |

| Dansyl Chloride | ¹²C (Light) | 0 |

| Dansyl Chloride | ¹³C₂ (Heavy) | +2 |

The use of stable isotope labeling offers high accuracy and reproducibility for quantitative studies, making it a valuable tool in metabolomics and pharmaceutical research. chempep.com This method effectively minimizes experimental variability that can arise from sample preparation and matrix effects during MS analysis. nih.gov

An in-depth analysis of the applications of the chemical compound This compound reveals its significant potential in the realms of advanced organic synthesis and materials science. As a member of the N-alkylated sulfamic acid family, its utility is primarily demonstrated through its role as a versatile and efficient heterogeneous organocatalyst. Research into closely related sulfamic acid derivatives provides a strong indication of the compound's capabilities in various catalytic processes.

Applications of 4 Amino Butyl Ethyl Sulfamic Acid in Advanced Organic Synthesis and Materials Science

The structure of (4-Amino-butyl)-ethyl-sulfamic acid, featuring both a Brønsted acidic sulfamic acid group and basic amino functionalities, positions it as a promising bifunctional catalyst. This unique characteristic is leveraged in its application as a heterogeneous organocatalyst, where it can be immobilized on solid supports, and in facilitating specific functional group transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.